Enhanced Lipophilicity Against a Key Commercial Analog
Compared to the widely available analog 2-hydrazino-4-(trifluoromethyl)pyrimidine, which lacks the 4-methoxyphenyl group, this compound exhibits a significantly higher calculated partition coefficient. The XLogP3 for the target compound is 2.3, whereas for 2-hydrazino-4-(trifluoromethyl)pyrimidine it is 0.7, representing a 3.3-fold increase in lipophilicity [REFS-1, REFS-2]. This difference is expected to translate into improved membrane permeability and altered pharmacokinetic profiles in cell-based assays.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 2-Hydrazino-4-(trifluoromethyl)pyrimidine (CAS 197305-97-8); XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = 1.6 (3.3-fold increase) |
| Conditions | In silico prediction using the XLogP3 algorithm. |
Why This Matters
Higher lipophilicity is a critical parameter for optimizing blood-brain barrier penetration and oral bioavailability in drug discovery, making this compound a superior starting point for CNS and intracellular target programs compared to its less lipophilic analog.
- [1] Labr.cc. 2-Hydrazino-4-(trifluoromethyl)pyrimidine. CAS 197305-97-8. XLogP: 0.7. https://chem.labr.cc/197305-97-8.html. Accessed 06 May 2026. View Source
